1,1'-Biphenyl, 4-(phenylsulfonyl)-
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Overview
Description
1,1’-Biphenyl, 4-(phenylsulfonyl)- is an organic compound characterized by a biphenyl core with a phenylsulfonyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 4-(phenylsulfonyl)- typically involves the reaction of biphenyl with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can form strong interactions with biological molecules, leading to inhibition of specific enzymes or receptors. This interaction can result in antimicrobial, antifungal, anti-inflammatory, or anticancer effects, depending on the specific target .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-disulfonamide, N,N’-bis (phenylsulfonyl)-: This compound has two phenylsulfonyl groups attached to the biphenyl core, making it more reactive in certain chemical reactions.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound features additional aryl and phenyl groups, which can influence its chemical and biological properties.
Uniqueness: 1,1’-Biphenyl, 4-(phenylsulfonyl)- is unique due to its specific structural arrangement, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1230-51-9 |
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Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H14O2S/c19-21(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |
InChI Key |
WQYRVODPTGAPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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